molecular formula C7H6F2O2 B11804434 2-(1,1-Difluoroethyl)-4H-pyran-4-one

2-(1,1-Difluoroethyl)-4H-pyran-4-one

Cat. No.: B11804434
M. Wt: 160.12 g/mol
InChI Key: DUFUXSYBGZGSAX-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-4H-pyran-4-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group enhances its reactivity and stability, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)-4H-pyran-4-one typically involves the introduction of the difluoroethyl group onto a pyranone ring. One common method is the nucleophilic fluorination of ketones or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction could produce mono-fluorinated alcohols .

Scientific Research Applications

2-(1,1-Difluoroethyl)-4H-pyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,1-Difluoroethyl)-4H-pyran-4-one exerts its effects involves the interaction of the difluoroethyl group with various molecular targets. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability. This can lead to interactions with enzymes, receptors, and other biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-4H-pyran-4-one is unique due to its combination of a pyranone ring and a difluoroethyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

IUPAC Name

2-(1,1-difluoroethyl)pyran-4-one

InChI

InChI=1S/C7H6F2O2/c1-7(8,9)6-4-5(10)2-3-11-6/h2-4H,1H3

InChI Key

DUFUXSYBGZGSAX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)C=CO1)(F)F

Origin of Product

United States

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